4-Morpholinonicotinic acid

Medicinal Chemistry Chemical Synthesis Quality Control

Sourcing 4-Morpholinonicotinic acid (CAS: 120800-51-3)? Choose a building block engineered for precision. This ≥98% pure, 4-substituted morpholinonicotinic acid provides a unique vector for ATP-competitive kinase inhibitor synthesis, with a LogP of ~0.17 and high aqueous solubility ideal for CNS drug candidates. Our rigorous quality control ensures consistent input for automated parallel synthesis platforms, minimizing side reactions and accelerating hit-to-lead optimization. Don't risk project delays with lower-grade isomers—secure a reliable foundation for your screening library today.

Molecular Formula C10H12N2O3
Molecular Weight 208.21
CAS No. 120800-51-3
Cat. No. B3059719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinonicotinic acid
CAS120800-51-3
Molecular FormulaC10H12N2O3
Molecular Weight208.21
Structural Identifiers
SMILESC1COCCN1C2=C(C=NC=C2)C(=O)O
InChIInChI=1S/C10H12N2O3/c13-10(14)8-7-11-2-1-9(8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14)
InChIKeyDJAAOYBMOGDECA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Morpholinonicotinic Acid (CAS 120800-51-3) – A Morpholine-Functionalized Nicotinic Acid Scaffold for Drug Discovery and Chemical Biology


4-Morpholinonicotinic acid (CAS: 120800-51-3; IUPAC: 4-morpholin-4-ylpyridine-3-carboxylic acid) is a heterobifunctional building block belonging to the class of pyridinecarboxylic acids. Its molecular structure features a nicotinic acid core substituted with a morpholine ring at the 4-position [1]. The compound exhibits a molecular weight of 208.21 g/mol and a molecular formula of C₁₀H₁₂N₂O₃. As a morpholine-containing heterocycle, it serves as a versatile intermediate in medicinal chemistry, enabling the construction of kinase inhibitor libraries, CNS-targeted probes, and functionalized pyridine scaffolds [2]. Its predicted physicochemical properties—including a moderate logP of ~0.17 and a high aqueous solubility (logSW -0.86)—position it favorably for optimizing pharmacokinetic profiles in early-stage drug discovery .

Why 4-Morpholinonicotinic Acid Cannot Be Simply Substituted by Other Morpholinonicotinic Acid Regioisomers


The substitution pattern of the morpholine ring on the nicotinic acid core critically determines a compound‘s three-dimensional conformation, electronic distribution, and resultant intermolecular interactions with biological targets. 4-Morpholinonicotinic acid (4-substituted) differs fundamentally from its 2- and 6-substituted regioisomers in terms of steric hindrance around the carboxylic acid group, pKa of the pyridine nitrogen, and preferred molecular orientation in binding pockets [1]. These structural differences translate into divergent ADMET profiles and binding affinities. For instance, regioisomers exhibit markedly different logP values (4-substituted: ~0.17; 6-substituted: 0.68), directly impacting membrane permeability and bioavailability [2]. Consequently, substituting 4-morpholinonicotinic acid with a 2- or 6-isomer in a synthetic route or screening library without re-optimization can lead to complete loss of target engagement, altered pharmacokinetics, or synthetic failure in downstream functionalization [3].

Quantitative Comparative Evidence: 4-Morpholinonicotinic Acid vs. 2- and 6-Regioisomers


Regioisomeric Purity Benchmarking: 4-Substituted Morpholinonicotinic Acid Offers Higher Commercial Purity Specification

Commercially available 4-morpholinonicotinic acid is routinely supplied with a minimum purity specification of 98% (HPLC), as verified by multiple independent vendors . In direct comparison, the 6-substituted regioisomer (CAS 120800-52-4) is commonly offered at a lower purity grade of 95%+ . The 2-substituted regioisomer (CAS 423768-54-1) exhibits a wider purity range (97-98%), with some vendors offering it at 95% . This higher baseline purity for the 4-substituted analog reduces the burden of pre-synthetic purification and ensures more consistent reaction yields in parallel synthesis and library production.

Medicinal Chemistry Chemical Synthesis Quality Control

Predicted Lipophilicity (LogP) Differentiates ADME Profiles of 4- vs. 6-Morpholinonicotinic Acid

The predicted octanol-water partition coefficient (LogP) for the 4-substituted isomer is approximately 0.17, derived from structural analog data and prediction models . In contrast, the 6-substituted regioisomer (CAS 120800-52-4) exhibits a significantly higher predicted LogP of 0.68 [1]. This 0.51 log unit difference corresponds to a ~3.2-fold difference in lipophilicity, directly influencing membrane permeability, aqueous solubility, and plasma protein binding.

ADME Drug Design Physicochemical Properties

Aqueous Solubility Advantage of 4-Substituted Morpholinonicotinic Acid Over the 6-Isomer

Predicted aqueous solubility (LogSW) for the 4-substituted isomer is -0.86, indicating high solubility (>100 mg/mL predicted) . While direct experimental LogSW data for the 6-isomer is not widely reported, its higher LogP (0.68) correlates with significantly lower predicted aqueous solubility. For context, nicotinic acid itself has a reported experimental aqueous solubility of ~18 mg/mL [1].

Solubility Formulation Drug Discovery

Distinct Synthetic Utility: 4-Position Substitution Enables Unique Heterocycle Functionalization Not Accessible with 2- or 6-Isomers

The 4-position substitution on the pyridine ring positions the carboxylic acid group ortho to the morpholine substituent, creating a unique steric and electronic environment for further functionalization. This arrangement facilitates specific metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the 2- or 6-positions that are not feasible with the 2- or 6-substituted regioisomers due to unfavorable steric clashes and altered nitrogen basicity [1]. The 4-isomer serves as a key intermediate in the synthesis of kinase inhibitors bearing morpholine moieties, a motif found in several clinical candidates [2].

Organic Synthesis Scaffold Functionalization Medicinal Chemistry

Optimal Application Scenarios for 4-Morpholinonicotinic Acid Based on Quantitative Differentiation


High-Purity Parallel Synthesis and Medicinal Chemistry Library Production

The availability of 4-morpholinonicotinic acid at ≥98% purity makes it an ideal building block for automated parallel synthesis platforms (e.g., Chemspeed, Symyx) where consistent, high-quality inputs are essential for generating reliable structure-activity relationship (SAR) data. The high purity minimizes side reactions and simplifies purification of the final compound libraries, directly increasing the efficiency of hit-to-lead optimization campaigns.

Design of CNS-Penetrant Probes and PET Tracers

The moderate LogP (~0.17) and high predicted aqueous solubility (LogSW -0.86) of 4-morpholinonicotinic acid align with optimal physicochemical property ranges for central nervous system (CNS) drug candidates. This compound is well-suited for constructing ligands targeting CNS receptors (e.g., nicotinic acetylcholine receptors, MAO enzymes) where balanced lipophilicity is critical for achieving adequate brain penetration while minimizing non-specific tissue binding.

Synthesis of Morpholine-Containing Kinase Inhibitors

The 4-substituted morpholinonicotinic acid scaffold serves as a privileged intermediate for the synthesis of ATP-competitive kinase inhibitors. The morpholine moiety is a well-validated hinge-binding motif in numerous clinical kinase inhibitors [1]. The 4-position substitution pattern provides a unique vector for further elaboration, enabling the construction of diverse inhibitor chemotypes targeting kinases such as PI3K, mTOR, and CDKs.

Preparation of Stable Isotope-Labeled Internal Standards

The high commercial purity of 4-morpholinonicotinic acid, combined with its moderate molecular weight and favorable solubility, makes it a suitable candidate for the synthesis of stable isotope-labeled (e.g., ¹³C, ²H) internal standards for quantitative LC-MS/MS bioanalysis. The predictable fragmentation patterns of the morpholinonicotinic acid core facilitate the development of sensitive and selective multiple reaction monitoring (MRM) methods for pharmacokinetic studies.

Quote Request

Request a Quote for 4-Morpholinonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.